molecular formula C26H28N2O B3736177 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide

Cat. No. B3736177
M. Wt: 384.5 g/mol
InChI Key: MEHRZPOPXHACDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It is a synthetic compound that has been used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological conditions.

Mechanism of Action

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide acts as a selective antagonist of the dopamine D4 receptor. It binds to the receptor and blocks the action of dopamine, which is the natural ligand for the receptor. This results in a decrease in the activity of the dopamine D4 receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
The dopamine D4 receptor is involved in various physiological and biochemical processes, including motor control, cognition, emotion, and reward. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide has been shown to affect these processes by blocking the activity of the dopamine D4 receptor. It has been shown to decrease locomotor activity and impair cognitive function in animal models. It has also been shown to decrease the rewarding effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and investigate its role in different physiological and pathological conditions. The main limitation of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide is its potential off-target effects, as it may interact with other receptors or signaling pathways.

Future Directions

1. Investigating the role of the dopamine D4 receptor in other psychiatric disorders, such as bipolar disorder and depression.
2. Developing more selective and potent dopamine D4 receptor antagonists for use in clinical trials.
3. Investigating the role of the dopamine D4 receptor in addiction to different drugs of abuse.
4. Investigating the effects of dopamine D4 receptor antagonism on immune function and inflammation.
5. Investigating the role of the dopamine D4 receptor in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.

Scientific Research Applications

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide has been used in various scientific research studies to investigate the role of the dopamine D4 receptor in different physiological and pathological conditions. It has been used to study the effects of dopamine D4 receptor antagonism on behavior, cognition, and mood. It has also been used to investigate the role of the dopamine D4 receptor in addiction, schizophrenia, and other psychiatric disorders.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O/c1-19(2)21-11-13-25(14-12-21)27-26(29)23-9-7-20(8-10-23)17-28-16-15-22-5-3-4-6-24(22)18-28/h3-14,19H,15-18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHRZPOPXHACDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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